molecular formula C14H19NO6S2 B13404394 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B13404394
M. Wt: 361.4 g/mol
InChI Key: IJNKOCJUWUUMCV-UHFFFAOYSA-N
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Description

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C14H19NO6S2 and a molecular weight of 361.43 g/mol . This compound belongs to the class of sulfonated indole derivatives and is known for its unique structural features, which include a sulfonate group attached to an indole ring.

Chemical Reactions Analysis

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances the compound’s solubility and allows it to interact with specific binding sites on proteins and other biomolecules . This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .

Biological Activity

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate, also known as sulfonated indole derivative, is a compound with notable biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₁₄H₁₉N₀₆S₂
  • Molecular Weight : 361.43 g/mol
  • CAS Number : 76578-90-0
  • Appearance : Dark purple solid
  • Melting Point : Greater than 180°C

The presence of sulfonate groups enhances the compound's polarity and solubility in aqueous environments, making it suitable for biological applications.

Binding Interactions

Research indicates that this compound can interact with various biomolecules. The sulfonate groups facilitate strong electrostatic interactions with positively charged residues on proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to study these interactions, revealing significant binding affinities and kinetics.

Drug Delivery Systems

The compound has shown promise in drug delivery applications. Its ability to form stable complexes with biomolecules allows for effective bioconjugation processes. This property is particularly beneficial in enhancing the solubility and stability of drugs in biological systems.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into liposomal formulations increased the bioavailability of hydrophobic drugs. The sulfonate groups improved the interaction between the liposomes and cellular membranes, facilitating drug release and uptake.

Case Study 2: Protein Binding Studies

In another investigation, the binding kinetics of this compound with serum albumin were analyzed. The results indicated that the compound exhibited a high affinity for serum albumin, which could be leveraged for targeted drug delivery in therapeutic applications.

Applications

Application Area Description
Drug Delivery SystemsEnhances solubility and stability of drugs; facilitates bioconjugation processes.
BioconjugationForms stable complexes with proteins and nucleic acids for targeted therapies.
Analytical ChemistryUsed in assays to study protein interactions and binding affinities.

Properties

Molecular Formula

C14H19NO6S2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(2,3,3-trimethyl-5-sulfoindol-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21)

InChI Key

IJNKOCJUWUUMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)CCCS(=O)(=O)[O-]

Origin of Product

United States

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